molecular formula C24H23N3O3 B2727215 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-55-6

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2727215
CAS RN: 862813-55-6
M. Wt: 401.466
InChI Key: IHSNIDQLKPNTBC-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthesis Insights

The structural aspects and synthesis of quinoline and its derivatives have been explored in several studies. For instance, compounds like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yloxy)acetamide have been studied for their spatial orientations and the ability to form structures through weak interactions, which can lead to the formation of channel-like structures with potential applications in material science and molecular engineering (Kalita & Baruah, 2010). These insights into the molecular assembly of quinoline derivatives offer a basis for designing new materials with specific properties.

Biological Activities and Therapeutic Potential

Quinoline derivatives have shown a range of biological activities, including antiviral, anticancer, and antipsychotic effects. For example, novel quinoxaline derivatives, including those related to quinoline, have demonstrated potent antiviral activity against various strains, highlighting their potential as antiviral agents (Elzahabi, 2017). Similarly, the synthesis and biological evaluation of certain quinoline derivatives have revealed significant anticancer activities, providing a foundation for further research into their therapeutic applications (Kovalenko et al., 2012).

Moreover, the therapeutic efficacy of quinoline derivatives in treating diseases like Japanese encephalitis has been studied, where compounds like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects, suggesting their potential in therapeutic applications (Ghosh et al., 2008).

Antimicrobial and Antitumor Activities

Quinoline derivatives have also been evaluated for their antimicrobial activities. For instance, a series of novel N-substituted angular furoquinolinone derivatives have been synthesized and tested against various cancer cell lines, showing improved antitumor activity, which could be attributed to their DNA-binding capabilities, indicating their potential as antitumor agents (Xie et al., 2008).

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-13-10-17-12-16(23(29)27-20(17)11-14(13)2)8-9-25-24(30)22(28)21-15(3)26-19-7-5-4-6-18(19)21/h4-7,10-12,26H,8-9H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNIDQLKPNTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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